5-(2-aminoetil)-6-hidroxi-1-metilpirimidin-2(1H)-ona

Descripción general

Descripción

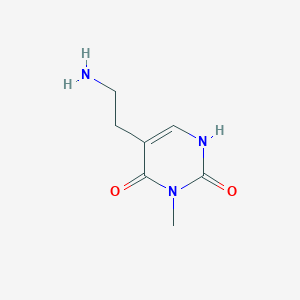

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an aminoethyl group at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 1-position.

Aplicaciones Científicas De Investigación

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

Target of Action

The primary targets of these compounds are the serotonin receptors in the central nervous system . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that mediates several important physiological functions including neurotransmission, gastrointestinal motility, hemostasis, and cardiovascular integrity .

Mode of Action

These compounds act as selective serotonin reuptake inhibitors (SSRIs). They increase serotonergic neurotransmission by reducing the turnover of serotonin .

Biochemical Pathways

The affected biochemical pathway is the serotonin signaling pathway. By inhibiting the reuptake of serotonin, these compounds increase the concentration of serotonin in the synaptic cleft, which allows it to bind to the postsynaptic receptor and trigger a response . This leads to enhanced serotonergic neurotransmission.

Pharmacokinetics

Similar compounds that act as ssris, like fluvoxamine, are metabolized by the liver into pharmacologically inactive products . They are excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

The result of the action of these compounds is an increase in serotonergic neurotransmission. This can lead to various effects depending on the specific serotonin receptor that is activated. For example, activation of certain serotonin receptors has been linked to an alleviation of symptoms in conditions like depression and anxiety .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of certain substances, such as other drugs or dietary components, can affect the metabolism of these compounds and thereby influence their efficacy and potential side effects . Additionally, factors such as pH and temperature can affect the stability of these compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-amino-4,6-dihydroxypyrimidine, the introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions using ethylenediamine. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or water, often in the presence of a catalyst like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyl group to a hydrogen atom.

Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 5-(2-aminoethyl)-6-oxo-1-methylpyrimidin-2(1H)-one.

Reduction: Formation of 5-(2-aminoethyl)-1-methylpyrimidin-2(1H)-one.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Comparación Con Compuestos Similares

Similar Compounds

5-hydroxytryptamine (serotonin): A neurotransmitter with a similar aminoethyl group but different ring structure.

2-aminoethyl methacrylate: A compound with a similar aminoethyl group but different functional groups and applications.

Uniqueness

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Actividad Biológica

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, also known by its CAS number 1142201-84-0, is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO. Its structural features include a pyrimidine ring with an aminoethyl side chain and a hydroxyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one exhibits significant antimicrobial properties. Studies have shown that it possesses:

- Antibacterial Activity : The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests a potent antibacterial effect that could be harnessed for therapeutic applications.

- Antifungal Activity : In addition to its antibacterial properties, the compound demonstrated antifungal activity with MIC values indicating efficacy against Candida albicans and other fungal strains .

Cytotoxic Effects

The cytotoxicity of 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has also been explored in various cancer cell lines. For instance, it was evaluated for its antiproliferative effects against human tumor cell lines, showing promising results:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 10.8 |

These findings suggest that the compound may inhibit cell growth and proliferation in certain cancer types, indicating potential as an anticancer agent .

The mechanism through which 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one exerts its biological activity may involve the inhibition of critical enzymes or pathways associated with cell growth and survival. Preliminary studies suggest that it may interact with topoisomerase enzymes, which are vital for DNA replication and repair . Further research is needed to elucidate these pathways and confirm the specific interactions.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

- Study on Antimicrobial Efficacy : A study conducted on a series of synthesized pyrimidine derivatives, including 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, highlighted its superior activity against E. coli compared to other derivatives .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays, revealing significant antiproliferative activity that warrants further exploration for potential therapeutic uses .

Propiedades

IUPAC Name |

5-(2-aminoethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3,8H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLRVMHRMUSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649307 | |

| Record name | 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-84-0 | |

| Record name | 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.